2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-olhydrochloride
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Overview
Description
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-olhydrochloride is an organic compound that features a bromine and chlorine-substituted phenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-olhydrochloride typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-bromo-2-fluorophenyl)propan-1-olhydrochloride
- 2-Amino-3-(4-chloro-2-fluorophenyl)propan-1-olhydrochloride
- 2-Amino-3-(4-bromo-2-methylphenyl)propan-1-olhydrochloride
Uniqueness
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-olhydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H12BrCl2NO |
---|---|
Molecular Weight |
301.00 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-2-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11BrClNO.ClH/c10-7-2-1-6(9(11)4-7)3-8(12)5-13;/h1-2,4,8,13H,3,5,12H2;1H |
InChI Key |
ZYNLVOOLGOPCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(CO)N.Cl |
Origin of Product |
United States |
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